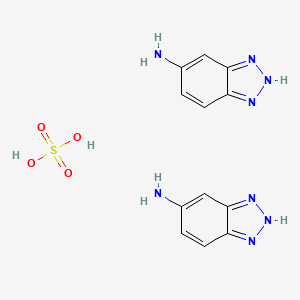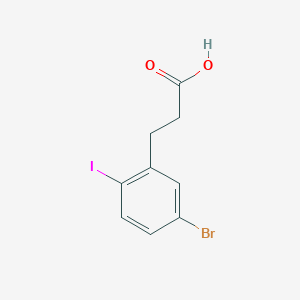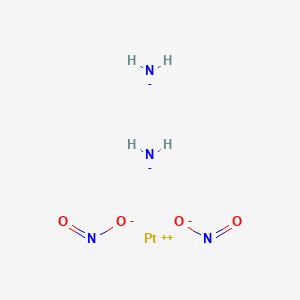
azanide;platinum(2+);dinitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the platinum group metals and is characterized by its platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands . It is commonly used in medicinal chemistry and has shown potential as an anticancer agent due to its ability to form DNA adducts and interfere with DNA replication and transcription processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of azanide;platinum(2+);dinitrite typically involves the reaction of platinum(II) salts with ammonia and nitrite ions. One common method is to dissolve platinum(II) chloride in an aqueous solution of ammonia and sodium nitrite . The reaction is carried out at a temperature range of 60-100°C to ensure complete dissolution and reaction of the platinum complex . The resulting solution is then allowed to cool and crystallize, yielding the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The platinum(II) chloride is dissolved in a large volume of ammonia and sodium nitrite solution, and the reaction is carried out in a controlled environment to ensure consistent quality and yield . The crystallized product is then filtered, washed, and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Azanide;platinum(2+);dinitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: The ammine and nitrite ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other ligands like chloride, bromide, or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield platinum(IV) complexes, while reduction with sodium borohydride can produce elemental platinum .
科学的研究の応用
Azanide;platinum(2+);dinitrite has a wide range of scientific research applications:
作用機序
The mechanism of action of azanide;platinum(2+);dinitrite involves the formation of DNA adducts, which interfere with DNA replication and transcription processes . The platinum center binds to the nitrogen atoms of the DNA bases, causing cross-linking and distortion of the DNA helix. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anticancer agent with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum-based compound used in the treatment of colorectal cancer.
Uniqueness
Azanide;platinum(2+);dinitrite is unique in its specific ligand arrangement and its ability to form stable DNA adducts. Compared to other platinum-based compounds, it has shown potential for improved efficacy and reduced resistance in certain cancer cell lines .
特性
IUPAC Name |
azanide;platinum(2+);dinitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSUHTFXKKBBJP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N4O4Pt-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
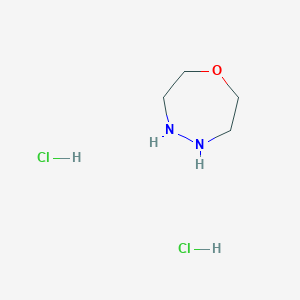


![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
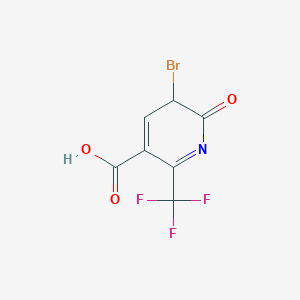
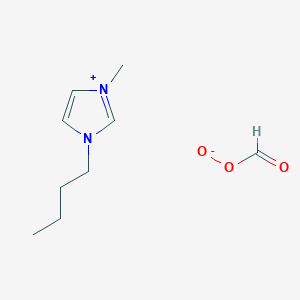
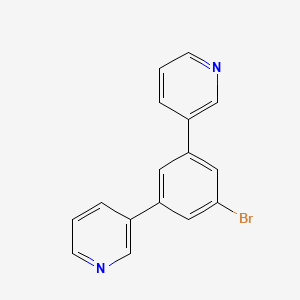
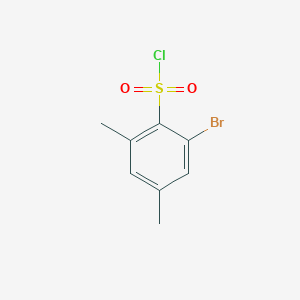
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
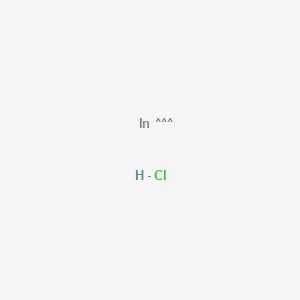
![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
